molecular formula C10H11NO B1266029 Propanenitrile, 3-(phenylmethoxy)- CAS No. 6328-48-9

Propanenitrile, 3-(phenylmethoxy)-

Cat. No. B1266029
CAS RN: 6328-48-9
M. Wt: 161.2 g/mol
InChI Key: IOFHIWGGQITXMV-UHFFFAOYSA-N
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Description

Synthesis Analysis Propanenitrile, 3-(phenylmethoxy)-, and its derivatives can be synthesized through various chemical pathways, emphasizing the flexibility in obtaining these compounds. For instance, an effective approach to synthesize 3-phenoxyphenylmethoxypropionitrile involves starting from 3-phenoxybenzyl alcohol and acrylonitrile. This process demonstrates the compound's potential as an intermediate in synthesizing biologically active molecules due to its unique structural components, including the diphenyloxide fragment and nitrile group [Popov, Korchagina, & Kamaletdinova, 2010].

Molecular Structure Analysis The molecular structure and spectroscopic data provide insights into the compound's geometry, vibrational spectra, and intramolecular charge transfer. Quantum chemical calculations, such as those performed using DFT (Density Functional Theory), help in optimizing the molecule’s geometry and understanding the fundamental vibrations through potential energy distribution. This analysis is crucial for comprehending how structural features influence the compound's chemical behavior and interactions [Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020].

Chemical Reactions and Properties Propanenitrile derivatives exhibit varied chemical reactivity, such as undergoing enantioselective biocatalytic hydrolysis to convert into corresponding amides, showcasing the influence of structural variations on reactivity and selectivity. The enzymatic activity of Rhodococcus rhodochrous demonstrates the potential of these compounds in asymmetric synthesis, indicating their applicability in producing enantiomerically pure substances [Chhiba, Bode, Mathiba, Kwezi, & Brady, 2012].

Physical Properties Analysis The synthesis and characterization of compounds structurally related to propanenitrile, 3-(phenylmethoxy)-, involve determining their physical properties such as melting points, boiling points, and solubility. These properties are critical for understanding the compound’s stability, reactivity, and suitability for various applications. Techniques like crystallography provide detailed insights into the compound's solid-state structure, further elucidating its physical characteristics [Palani, Sureshbabu, Srinivasan, Nethaji, & Ponnuswamy, 2006].

Chemical Properties Analysis The chemical properties of propanenitrile, 3-(phenylmethoxy)-, derivatives are influenced by their molecular structure, as seen in their spectroscopic characteristics and reactivity patterns. Studies involving density functional theory (DFT) help in predicting these properties accurately, including the analysis of vibrational spectra, molecular electrostatic potential, and intramolecular charge transfers. These analyses are instrumental in understanding how the compound interacts with other molecules and its potential reactivity under various conditions [Asiri, Karabacak, Kurt, & Alamry, 2011].

Scientific Research Applications

1. Physicochemical Properties of Ionic Liquids

  • Summary of Application: Propanenitrile imidazolium-based ionic liquids (C 2 CN Rim) with different functional groups were prepared and their physicochemical properties were studied .
  • Methods of Application: The density, viscosity, and refractive index of these ionic liquids were measured over a temperature range of 293.15 to 353.15 K . Several thermodynamic properties including the thermal expansion coefficient, molar refraction, standard molar entropy, and lattice energy were estimated .
  • Results: The ionic liquids showed lower densities, similar refractive indices, higher viscosities, and lower decomposition temperature compared to their analogous incorporating only nitrile functionality .

2. Antioxidant and Antibacterial Activities

  • Summary of Application: A series of novel benzamide compounds were synthesized and their antioxidant and antibacterial activities were evaluated .
  • Methods of Application: The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity . The new compounds were tested for their in vitro growth inhibitory activity against different bacteria .
  • Results: Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .

3. Synthesis of [1,2,3] Triazoles

  • Summary of Application: The 3-(4-Hydroxy-phenyl)-propanenitrile conjugate 1,2,3-triazole derivatives were synthesized .
  • Methods of Application: The synthesis process involved commercially available moieties .
  • Results: The results of this application were not provided in the source .

4. Solvent

  • Summary of Application: Propanenitrile is used as a solvent similar to acetonitrile but with a slightly higher boiling point .
  • Methods of Application: It is used in various industrial processes where a solvent with its specific properties is required .
  • Results: The use of propanenitrile as a solvent can improve the efficiency of certain chemical reactions .

5. Precursor to Propylamines

  • Summary of Application: Propanenitrile is a precursor to propylamines by hydrogenation .
  • Methods of Application: The process involves the hydrogenation of propanenitrile to produce propylamines .
  • Results: This method provides a straightforward route to propylamines, which are valuable intermediates in organic synthesis .

6. HPLC Analysis

  • Summary of Application: Propanenitrile, 3-(phenylmethoxy)- can be analyzed by reverse phase (RP) High Performance Liquid Chromatography (HPLC) method .
  • Methods of Application: The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications the phosphoric acid needs to be replaced with formic acid .
  • Results: This method allows for the separation and analysis of propanenitrile, 3-(phenylmethoxy)- .

Future Directions

Nitriles, including Propanenitrile, 3-(phenylmethoxy)-, have potential for various applications due to their unique properties . They can be used to increase the length of a carbon chain, and the -CN group can easily be modified to make other things . This makes them a promising area for future research.

properties

IUPAC Name

3-phenylmethoxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H11NO/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-6H,4,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOFHIWGGQITXMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7064237
Record name Propanenitrile, 3-(phenylmethoxy)-
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Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Propanenitrile, 3-(phenylmethoxy)-

CAS RN

6328-48-9
Record name 3-(Phenylmethoxy)propanenitrile
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Record name 3-(Benzyloxy)propionitrile
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Record name Propanenitrile, 3-(phenylmethoxy)-
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Record name Propanenitrile, 3-(phenylmethoxy)-
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Record name Propanenitrile, 3-(phenylmethoxy)-
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Record name 3-(benzyloxy)propiononitrile
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Record name 3-(BENZYLOXY)PROPIONITRILE
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Synthesis routes and methods I

Procedure details

To a mixture of benzyl alcohol (108 g, 1 mol) and 40% aqueous solution of sodium hydroxide (10 mL) was added prop-2-enenitrile (58.3 g, 1.1 mol) and the mixture was stirred for 6 hours at room temperature. The mixture was neutralized with 1 N hydrochloric acid, and extracted with dichloromethane (300 mL). The organic layer was washed with 5% solution of sodium hydroxide (300 mL) and brine (300 mL), dried over sodium sulfate and concentrated in vacuo to afford 150 g of the desired compound (yield was 93%).
Quantity
108 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
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reactant
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Quantity
10 mL
Type
solvent
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Quantity
58.3 g
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reactant
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0 (± 1) mol
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Yield
93%

Synthesis routes and methods II

Procedure details

To a suspension of sodium hydride (60% dispersion in mineral oil; 14.6 g) in tetrahydrofuran (281 mL), ethylene cyanohydrin (21.0 mL) was added dropwise at 0° C. and the mixture was stirred at that temperature for 40 minutes. After adding benzyl bromide (44.4 mL) to the reaction mixture, the resulting mixture was stirred overnight as it was brought to room temperature. A saturated aqueous solution of ammonium chloride was added to the reaction mixture, which was then extracted with ethyl acetate three times. The combined organic layers were washed with saturated brine and dried over anhydrous magnesium sulfate. The desiccant was removed by filtration and the filtrate was concentrated under reduced pressure. The resulting residue was purified by NH silica gel column chromatography (n-hexane:ethyl acetate=100:0-70:30) to give 3-(benzyloxy)propanenitrile as a colorless oil (24.7 g).
Quantity
14.6 g
Type
reactant
Reaction Step One
Quantity
281 mL
Type
reactant
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Quantity
21 mL
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solvent
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44.4 mL
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reactant
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0 (± 1) mol
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